![molecular formula C27H29N3O5S2 B2663561 ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-79-4](/img/structure/B2663561.png)
ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amide group, and a carboxylate ester group. It also contains a dihydroquinoline moiety, which is a common structure in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,3-dihydroquinolin-4(1H)-ones, have been synthesized using various methods. These include intra- and intermolecular cyclization reactions , and Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and mass spectroscopy, as is common for similar compounds .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on compounds with similar structural features often focuses on their pharmacokinetics and metabolism within the human body. For example, studies on orexin receptor antagonists and other related compounds provide insights into how these molecules are absorbed, metabolized, and excreted. Understanding the metabolism and pharmacokinetics is crucial for developing therapeutic agents, as it influences their efficacy, safety, and dosing regimens. For instance, compounds like SB-649868, an orexin 1 and 2 receptor antagonist, have been studied for their disposition and metabolism in humans, highlighting the importance of these processes in drug development and therapeutic application (Renzulli et al., 2011).
Potential Therapeutic Uses
The structural components of the mentioned compound suggest potential therapeutic applications in treating various medical conditions. For example, compounds targeting the orexin system are being explored for their potential in treating insomnia and other sleep disorders. The research on these compounds, including their interaction with biological targets, provides valuable insights into their mechanism of action and potential therapeutic benefits.
Environmental and Toxicological Studies
Studies on the environmental presence and toxicological effects of similar compounds are essential for assessing their safety profile. Research in this area focuses on the detection of these compounds in the environment, their potential to accumulate in biological systems, and their effects on human health. For example, the study of perfluorinated sulfonamides in indoor and outdoor air highlights the importance of understanding the environmental impact and human exposure to these compounds (Shoeib et al., 2005).
Eigenschaften
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S2/c1-3-35-27(32)24-21-14-16-29(2)17-23(21)36-26(24)28-25(31)19-10-12-20(13-11-19)37(33,34)30-15-6-8-18-7-4-5-9-22(18)30/h4-5,7,9-13H,3,6,8,14-17H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRJNPOLXHFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.